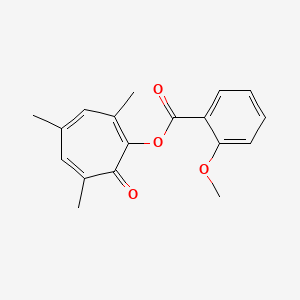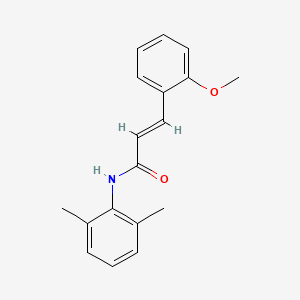
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phthalimide moiety, which is a common structural motif in medicinal chemistry, and two prop-2-enyl groups attached to the nitrogen atoms, providing it with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide typically involves the following steps:
Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core, which can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of Prop-2-enyl Groups: The next step involves the alkylation of the phthalimide nitrogen atoms with prop-2-enyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the phthalimide moiety to a phthalamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl groups, where nucleophiles such as thiols or amines can replace the allylic hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Phthalamide or reduced forms of the compound.
Substitution: Allylic substitution products with nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity, while the prop-2-enyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide: Shares the phthalimide core but has different substituents, leading to distinct chemical properties and applications.
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-enyl-benzothiazol-2-ylidene)acetamide:
Uniqueness
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide is unique due to its specific combination of the phthalimide core and prop-2-enyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-10-18(11-4-2)15(20)9-12-19-16(21)13-7-5-6-8-14(13)17(19)22/h3-8H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPJMHPSFOQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)

![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole](/img/structure/B5663371.png)
![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)

![1-(2-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-3-methylimidazolidin-2-one](/img/structure/B5663403.png)
![N-[4-(azocan-1-ylmethyl)phenyl]acetamide](/img/structure/B5663406.png)
![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)

![8-(5-methoxy-2-furoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5663431.png)
